molecular formula C18H14BrClN2 B5370611 1-(2-bromo-2-propen-1-yl)-2-[2-(4-chlorophenyl)vinyl]-1H-benzimidazole

1-(2-bromo-2-propen-1-yl)-2-[2-(4-chlorophenyl)vinyl]-1H-benzimidazole

Cat. No. B5370611
M. Wt: 373.7 g/mol
InChI Key: ZHSWNRKDZYFVED-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-bromo-2-propen-1-yl)-2-[2-(4-chlorophenyl)vinyl]-1H-benzimidazole, also known as BRD-7552, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2-bromo-2-propen-1-yl)-2-[2-(4-chlorophenyl)vinyl]-1H-benzimidazole is not fully understood, but it is believed to involve the modulation of protein-protein interactions. In cancer cells, this compound has been shown to inhibit the binding of BET proteins to acetylated histones, which are involved in the regulation of gene expression. In neurology, this compound has been shown to modulate the activity of GABA receptors by binding to a specific site on the receptor. In immunology, this compound has been shown to modulate the activity of T cells by inhibiting the activity of a specific enzyme.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. In neurology, this compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. In immunology, this compound has been shown to modulate the activity of T cells, which are involved in the regulation of the immune response.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-bromo-2-propen-1-yl)-2-[2-(4-chlorophenyl)vinyl]-1H-benzimidazole in lab experiments include its specificity for the BET family of proteins, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential to modulate the activity of GABA receptors and T cells. The limitations of using this compound in lab experiments include its limited solubility in water, its potential toxicity at high concentrations, and the lack of information on its pharmacokinetics and pharmacodynamics.

Future Directions

For the study of 1-(2-bromo-2-propen-1-yl)-2-[2-(4-chlorophenyl)vinyl]-1H-benzimidazole include the development of more potent and selective inhibitors of the BET family of proteins, the investigation of its potential therapeutic applications in other fields, such as infectious diseases and metabolic disorders, and the elucidation of its pharmacokinetics and pharmacodynamics. Additionally, the development of novel drug delivery systems for this compound could improve its solubility and reduce its potential toxicity.

Synthesis Methods

The synthesis of 1-(2-bromo-2-propen-1-yl)-2-[2-(4-chlorophenyl)vinyl]-1H-benzimidazole involves the reaction of 2-bromoallylamine with 4-chlorobenzaldehyde and 2-vinylbenzimidazole in the presence of a catalyst. The resulting compound has a molecular weight of 420.8 g/mol and a melting point of 152-154°C.

Scientific Research Applications

1-(2-bromo-2-propen-1-yl)-2-[2-(4-chlorophenyl)vinyl]-1H-benzimidazole has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. In cancer research, this compound has shown promising results as a potential inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression in cancer cells. In neurology, this compound has been studied for its potential to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. In immunology, this compound has been studied for its potential to modulate the activity of T cells, which are involved in the regulation of the immune response.

properties

IUPAC Name

1-(2-bromoprop-2-enyl)-2-[(E)-2-(4-chlorophenyl)ethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrClN2/c1-13(19)12-22-17-5-3-2-4-16(17)21-18(22)11-8-14-6-9-15(20)10-7-14/h2-11H,1,12H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSWNRKDZYFVED-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN1C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C(CN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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